2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
"2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide" is a synthetic chemical compound known for its versatile applications in various scientific fields. Its structure features an imidazole ring substituted with benzylsulfanyl and hydroxymethyl groups, and an acetamide group attached to a chlorophenyl moiety. This unique configuration imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylsulfanyl Imidazole Synthesis
Starting Materials: : Benzyl mercaptan, imidazole.
Reaction Conditions: : The reaction is typically carried out in the presence of a base, such as sodium hydride, at room temperature.
Procedure: : Benzyl mercaptan is reacted with imidazole under anhydrous conditions to yield the benzylsulfanyl imidazole intermediate.
Hydroxymethylation
Starting Materials: : Formaldehyde, benzylsulfanyl imidazole.
Reaction Conditions: : Acidic or basic conditions, typically at elevated temperatures.
Procedure: : The intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position of the imidazole ring.
Acetamide Formation
Starting Materials: : Chlorophenylacetic acid, hydroxymethyl benzylsulfanyl imidazole.
Reaction Conditions: : Condensation reaction in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Procedure: : The final step involves the formation of the acetamide linkage through the condensation of chlorophenylacetic acid with the hydroxymethyl benzylsulfanyl imidazole derivative.
Industrial Production Methods
Scaling Up: : Industrial production employs similar synthetic routes but optimized for large-scale reactions. Parameters such as reaction time, temperature, and solvent volumes are adjusted to maximize yield and minimize impurities.
Purification: : Techniques such as crystallization, distillation, and chromatography are utilized to purify the compound to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The compound can undergo reduction reactions, particularly at the chlorophenyl moiety, resulting in dechlorination or reduction of the carbonyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation agents like NBS (N-bromosuccinimide), Friedel-Crafts alkylation reagents.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Dechlorinated compounds or reduced amides.
Substitution: : Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Analytical Chemistry: : Used as a standard or reagent in various spectroscopic and chromatographic techniques.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and pathways.
Molecular Probes: : Utilized in molecular imaging and probing to study biological processes at the cellular level.
Medicine
Pharmacology: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Development: : Serves as a lead compound in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Materials Science: : Incorporated into polymers and materials for improved mechanical and chemical properties.
Agrochemicals: : Explored as a precursor in the synthesis of herbicides and pesticides.
Mechanism of Action
Molecular Targets: : The compound interacts with specific protein targets, such as enzymes and receptors, affecting their function and activity.
Pathways Involved: : Modulates signaling pathways, including oxidative stress response and inflammatory pathways, leading to its biological effects.
Comparison with Similar Compounds
2-[2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide: : Similar structure but with a fluorophenyl group instead of chlorophenyl, leading to different biological activity and chemical reactivity.
2-[2-(phenylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide: : Phenylsulfanyl group instead of benzylsulfanyl, affecting its solubility and interaction with biological targets.
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-bromophenyl)methyl]acetamide: : Bromophenyl analog, which exhibits different reactivity and potentially altered pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-17-8-6-15(7-9-17)10-22-19(26)12-24-18(13-25)11-23-20(24)27-14-16-4-2-1-3-5-16/h1-9,11,25H,10,12-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIDEGIFLDXDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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